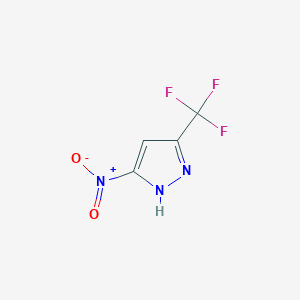

3-nitro-5-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-5-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C4H2F3N3O2 and its molecular weight is 181.074. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Highly Energetic Pyrazoles

Researchers have designed a new family of energetic compounds, specifically nitropyrazoles bearing a trinitromethyl moiety, which were synthesized in good yields. These compounds were characterized for their high density, impact sensitivity, and thermal stability. The studies found that these pyrazoles possess positive calculated heats of formation and exhibit promising energetic performance, comparable to known high-energy materials like 1,3,5-trinitroperhydro-1,3,5-triazine and pentaerythritol tetranitrate, making them candidates for environmentally benign energetic materials (Dalinger et al., 2015).

Synthesis and Reactivity of Nitropyrazoles

The synthesis and comparative reactivity of 3,4,5-1H-trinitropyrazole and its N-methyl derivative were explored, highlighting their potential in nucleophilic substitution reactions. These compounds react with various nucleophiles, yielding regioselectively substituted dinitropyrazoles, which opens avenues for synthesizing novel pyrazole-based compounds with tailored properties (Dalinger et al., 2013).

Amination of Nitroazoles

A comparative study of structural and energetic properties after the amination of nitroazoles, including 3-nitro-1H-pyrazole, was conducted. This research showed that N-amino and C-amino substituents significantly influence the structural and energetic properties of nitroazoles, enhancing their potential for the design of next-generation energetic materials (Zhao et al., 2014).

Regioselective Synthesis of Pyrazoles

The development of regioselective synthesis methods for substituted pyrazoles further demonstrates the versatility of nitropyrazoles in synthetic chemistry. These methods facilitate the creation of pyrazoles with specific substituent patterns, which could be beneficial for designing materials with desired chemical and physical properties (Deng & Mani, 2008).

High Thermal and Chemical Stability

Studies have also shown that pyrazolate-bridged metal–organic frameworks exhibit exceptional thermal and chemical stability. This stability, combined with high surface area and exposed metal sites, suggests potential applications of nitropyrazoles in catalysis and material science, particularly where stability under extreme conditions is required (Colombo et al., 2011).

Properties

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N3O2/c5-4(6,7)2-1-3(9-8-2)10(11)12/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZRRMYXYCFJIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2642238.png)

![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2642245.png)

![1-[4-(2-Bromo-ethyl)-piperidin-1-yl]-ethanone](/img/structure/B2642250.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2642251.png)

![(NE)-N-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine](/img/structure/B2642255.png)